Methyl 2-amino-5-bromo-6-chloronicotinate
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Overview
Description
Methyl 2-amino-5-bromo-6-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of nicotinic acid and is characterized by the presence of bromine, chlorine, and an amino group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-6-chloronicotinate typically involves the halogenation of nicotinic acid derivatives followed by esterificationThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the halogenation and substitution processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-bromo-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acid derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-5-bromo-6-chloronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-bromo-6-chloronicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth, apoptosis, and metabolism. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-6-chloronicotinate: Similar in structure but lacks the amino group.
Methyl 2-amino-5-bromobenzoate: Similar but with different positioning of functional groups.
Methyl 5-amino-6-bromo-2-chloronicotinate: Another derivative with different substitution patterns.
Uniqueness
Methyl 2-amino-5-bromo-6-chloronicotinate is unique due to the specific combination of bromine, chlorine, and amino groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H6BrClN2O2 |
---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
methyl 2-amino-5-bromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C7H6BrClN2O2/c1-13-7(12)3-2-4(8)5(9)11-6(3)10/h2H,1H3,(H2,10,11) |
InChI Key |
DEJZNIUCSASHEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1N)Cl)Br |
Origin of Product |
United States |
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